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Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

Cat. No.: B100136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethoxybenzonitrile, a versatile chemical intermediate in organic synthesis. While
experimental spectral data is not readily available in public databases, this document presents
predicted data based on established spectroscopic principles and analysis of analogous
compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers
in their own characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3,5-
Dimethoxybenzonitrile (CAS No: 19179-31-8; Molecular Formula: CeHsNO:2; Molecular
Weight: 163.17 g/mol ).[1]

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.7-6.8 d (doublet) 2H Aromatic H (H-2, H-6)
~6.6-6.7 t (triplet) 1H Aromatic H (H-4)
~3.8 s (singlet) 6H Methoxy (-OCH3)
Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)
Chemical Shift (6) ppm Assignment
~ 161 Aromatic C (C-3, C-5)
~118 Cyano (-C=N)
~114 Aromatic C (C-1)
~108 Aromatic C (C-2, C-6)
~ 106 Aromatic C (H-4)
~ 56 Methoxy (-OCH?3)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm—?) Intensity Assignment
~ 2230 - 2210 Strong C=N stretch (nitrile)
~ 3000 - 2850 Medium-Strong CjH stfetch (aromatic and
aliphatic)
~ 1600 - 1580 Strong C=C stretch (aromatic ring)
1250 - 1200 Strong Asymmetric C-O-C stretch
(aryl ether)
~ 1050 - 1000 Strong Symmetric C-O-C stretch (aryl

ether)
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

163 [M]* (Molecular lon)
148 [M - CHs]*

120 [M - CHs - COJ*

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 3,5-
Dimethoxybenzonitrile is illustrated in the diagram below.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 3,5-
Dimethoxybenzonitrile.

Materials:

3,5-Dimethoxybenzonitrile sample (5-20 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., Chloroform-d, CDCIs)

5 mm NMR tubes

Pipettes and vials

NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh the 3,5-Dimethoxybenzonitrile sample and dissolve
it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure the sample is
fully dissolved; gentle warming or sonication may be necessary.[2]

o Sample Transfer: Carefully transfer the solution into a clean NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then lock
onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is
then shimmed to achieve maximum homogeneity and resolution.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard single-pulse
experiment. The number of scans can range from 16 to 64, depending on the sample
concentration, to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Following *H NMR, acquire the proton-decoupled *3C NMR spectrum. A
greater number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phase and baseline corrected. Chemical shifts are
referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,5-Dimethoxybenzonitrile by their

characteristic vibrational frequencies.

Materials:

3,5-Dimethoxybenzonitrile sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method): Add a small amount of the solid 3,5-
Dimethoxybenzonitrile sample to an agate mortar. Add a small amount of dry KBr powder
and gently grind the two solids together to create a fine, homogeneous powder.

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a
thin, transparent pellet.

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the
spectrometer and acquire a background spectrum.

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 3,5-
Dimethoxybenzonitrile.

Materials:

¢ 3,5-Dimethoxybenzonitrile sample

o A suitable volatile solvent (e.g., methanol or dichloromethane)

e Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EI) source
Procedure:

o Sample Preparation: Prepare a dilute solution of 3,5-Dimethoxybenzonitrile in a volatile
solvent.

« Injection: Inject the sample solution into the GC-MS system. The sample is vaporized and
separated from the solvent and any impurities based on its retention time in the GC column.

 lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV),
leading to the formation of a molecular ion and various fragment ions.

e Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer
according to their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion.

o Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The most
intense peak is designated as the base peak with a relative abundance of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dimethoxybenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100136#spectroscopic-data-for-3-5-
dimethoxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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